
2-Chloro-4-ethenyl-6-methylpyridine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-Chloro-4-ethenyl-6-methylpyridine is an organic compound belonging to the pyridine family It is characterized by the presence of a chlorine atom at the second position, an ethenyl group at the fourth position, and a methyl group at the sixth position on the pyridine ring
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-Chloro-4-ethenyl-6-methylpyridine can be achieved through several methods. One common approach involves the chlorination of 4-ethenyl-6-methylpyridine using a chlorinating agent such as thionyl chloride or phosphorus pentachloride under controlled conditions. The reaction typically takes place in an inert solvent like dichloromethane at low temperatures to ensure selective chlorination at the desired position.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of catalysts and optimized reaction conditions can further improve the scalability of the synthesis. The compound is then purified through distillation or recrystallization to achieve the desired purity levels.
化学反応の分析
Types of Reactions
2-Chloro-4-ethenyl-6-methylpyridine undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atom can be substituted by nucleophiles such as amines or thiols, leading to the formation of new derivatives.
Oxidation Reactions: The ethenyl group can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction Reactions: The ethenyl group can also be reduced to form ethyl derivatives.
Common Reagents and Conditions
Substitution: Reagents like sodium amide or thiourea in polar solvents such as dimethylformamide (DMF) are commonly used.
Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide in acidic conditions are employed.
Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a palladium catalyst are used.
Major Products Formed
Substitution: Formation of 2-amino-4-ethenyl-6-methylpyridine or 2-thio-4-ethenyl-6-methylpyridine.
Oxidation: Formation of 2-chloro-4-formyl-6-methylpyridine or 2-chloro-4-carboxyl-6-methylpyridine.
Reduction: Formation of 2-chloro-4-ethyl-6-methylpyridine.
科学的研究の応用
2-Chloro-4-ethenyl-6-methylpyridine has diverse applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules and as a building block in heterocyclic chemistry.
Biology: Investigated for its potential as a ligand in coordination chemistry and its interactions with biological macromolecules.
Medicine: Explored for its potential pharmacological properties, including antimicrobial and anticancer activities.
Industry: Utilized in the production of agrochemicals, dyes, and specialty chemicals.
作用機序
The mechanism of action of 2-Chloro-4-ethenyl-6-methylpyridine depends on its specific application. In biological systems, it may interact with enzymes or receptors, modulating their activity. The chlorine atom and ethenyl group can participate in various chemical interactions, influencing the compound’s reactivity and binding affinity. The exact molecular targets and pathways involved are subject to ongoing research.
類似化合物との比較
2-Chloro-4-ethenyl-6-methylpyridine can be compared with other similar compounds such as:
2-Chloro-4-methylpyridine: Lacks the ethenyl group, resulting in different reactivity and applications.
2-Chloro-6-methylpyridine:
2-Chloro-4-ethenylpyridine: Lacks the methyl group, leading to variations in its chemical behavior and applications.
特性
分子式 |
C8H8ClN |
|---|---|
分子量 |
153.61 g/mol |
IUPAC名 |
2-chloro-4-ethenyl-6-methylpyridine |
InChI |
InChI=1S/C8H8ClN/c1-3-7-4-6(2)10-8(9)5-7/h3-5H,1H2,2H3 |
InChIキー |
SFMRMXDZZDJXIV-UHFFFAOYSA-N |
正規SMILES |
CC1=CC(=CC(=N1)Cl)C=C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


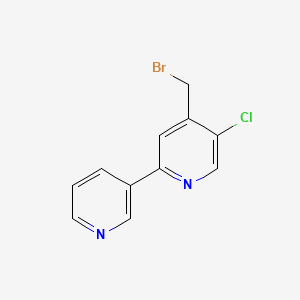
![Butanoic acid, 4-[[9-(hydroxymethyl)-9H-fluoren-2-yl]amino]-4-oxo-](/img/structure/B13140398.png)
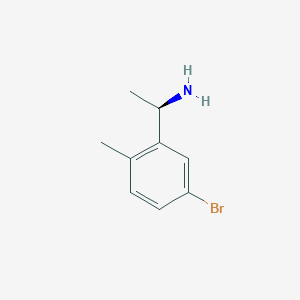
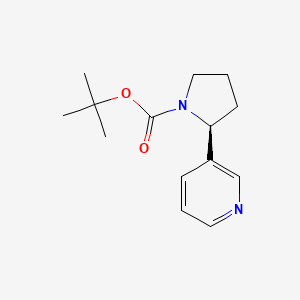
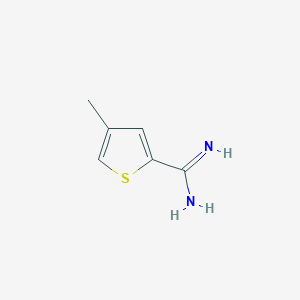
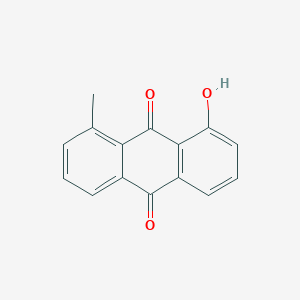
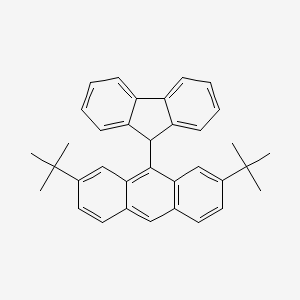
![[2-(Pyridine-2-yl)-2-propanato]iridium(IV) dimer](/img/structure/B13140430.png)
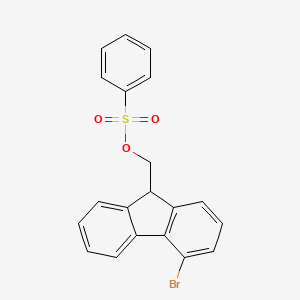
![2-[(4,6-Dichloro-1,3,5-triazin-2-yl)amino]ethane-1-sulfonic acid](/img/structure/B13140438.png)
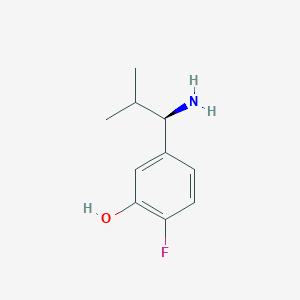
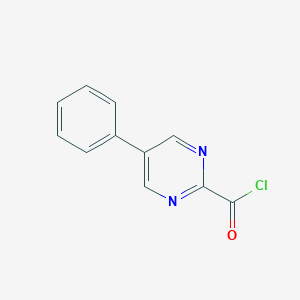
![1,1'-(4,4'-Diamino-3,3'-dinitro-[1,1'-biphenyl]-2,6-diyl)diethanone](/img/structure/B13140471.png)
![2,5-Bis(5-bromo-3-tetradecylthiophen-2-yl)thieno[3,2-b]thiophene](/img/structure/B13140477.png)
